molecular formula C15H18N2O5 B14738919 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid CAS No. 5887-83-2

2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid

Cat. No.: B14738919
CAS No.: 5887-83-2
M. Wt: 306.31 g/mol
InChI Key: KNEKVWQOFJEMBA-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino groups and a phenyl ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid typically involves multiple steps, including the acetylation of amino groups and the formation of the oxopentanoic acid backbone. Common reagents used in the synthesis include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-3-(4-hydroxyphenyl)-propionic acid
  • 2-(Acetylamino)-4-pentynoic acid
  • 4-(2-Acetylamino-3-phenyl-acryloylamino)-butyric acid

Uniqueness

2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid is unique due to its specific structure, which includes two acetylamino groups and a phenyl ring. This configuration provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

5887-83-2

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

2-acetamido-5-(4-acetamidophenyl)-5-oxopentanoic acid

InChI

InChI=1S/C15H18N2O5/c1-9(18)16-12-5-3-11(4-6-12)14(20)8-7-13(15(21)22)17-10(2)19/h3-6,13H,7-8H2,1-2H3,(H,16,18)(H,17,19)(H,21,22)

InChI Key

KNEKVWQOFJEMBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CCC(C(=O)O)NC(=O)C

Origin of Product

United States

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